molecular formula C16H16N8O4S B2995258 4-((6-amino-5-nitropyrimidin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide CAS No. 450345-57-0

4-((6-amino-5-nitropyrimidin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

Cat. No. B2995258
M. Wt: 416.42
InChI Key: IINVHXPGBSAHAP-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.



Molecular Structure Analysis

This involves analyzing the molecular structure of the compound, including its atomic arrangement and bonding.



Chemical Reactions Analysis

This involves detailing the chemical reactions that the compound can undergo, including its reactivity and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and chemical stability.


Scientific Research Applications

Molecular Complex Formation

Research on molecular complexes involving derivatives similar to "4-((6-amino-5-nitropyrimidin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide" has shown significant findings. For instance, the molecular adducts of sulfamethazine, a compound with a similar structure, with indole-2-carboxylic acid and 2,4-dinitrobenzoic acid, have been prepared, revealing associative hydrogen-bonding interactions important for drug design and molecular recognition processes (Lynch, Sandhu, & Parsons, 2000).

Antitumor and Antibacterial Applications

The compound's derivatives have been investigated for their antitumor and antibacterial activities. A study synthesized a series of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, which were evaluated for in vitro activity against human tumor cell lines and showed higher activity than the standard drug doxorubicin in some cases (Hafez, Alsalamah, & El-Gazzar, 2017).

Drug Design and Synthesis

Significant effort has been directed towards the design and synthesis of compounds containing the pyrimidine motif for their potential as cyclin-dependent kinase 2 (CDK2) inhibitors, showcasing the compound's relevance in developing cancer therapeutics. An efficient synthesis pathway has been developed for 2-substituted O(4)-cyclohexylmethyl-5-nitroso-6-aminopyrimidines, resulting in derivatives with excellent potency against CDK2, a crucial target for cancer therapy (Marchetti et al., 2007).

Structural Analysis and Interactions

Detailed structural analysis of similar compounds provides insights into their potential applications in drug development and molecular engineering. For example, studies on the crystal structures of sulfamethazine and its interactions with various acids have contributed to understanding the role of sulfonamide in mimicking carboxylate anions, which is crucial for the design of more effective drug molecules (Balasubramani, Muthiah, & Lynch, 2007).

Safety And Hazards

This involves detailing the safety precautions that need to be taken when handling the compound, as well as its potential hazards to human health and the environment.


Future Directions

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properties

IUPAC Name

4-[(6-amino-5-nitropyrimidin-4-yl)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O4S/c1-9-7-10(2)21-16(20-9)23-29(27,28)12-5-3-11(4-6-12)22-15-13(24(25)26)14(17)18-8-19-15/h3-8H,1-2H3,(H,20,21,23)(H3,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINVHXPGBSAHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC=NC(=C3[N+](=O)[O-])N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((6-amino-5-nitropyrimidin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

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